molecular formula C16H22O9 B12306581 1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- CAS No. 17004-75-0

1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl-

Cat. No.: B12306581
CAS No.: 17004-75-0
M. Wt: 358.34 g/mol
InChI Key: PSBKCHXAPMSDFN-LMXXTMHSSA-N
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Description

The compound 1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- is a dihydrochalcone derivative characterized by a propanone backbone substituted with a methyl group at position 2 and a beta-D-glucopyranosyloxy moiety at the 2-position of a 4,6-dihydroxyphenyl ring. While structurally related to phloridzin (phloretin-2'-O-β-D-glucopyranoside, CAS 60-81-1), a well-studied dihydrochalcone glucoside from apples, this compound differs in its substitution pattern: the 3-(4-hydroxyphenyl) group in phloridzin is replaced with a methyl group .

Phloridzin is biosynthesized in apple trees and is associated with health benefits, including antioxidant activity and inhibition of glucose transporters . Its molecular formula and weight are inferred as C₂₂H₂₆O₁₀ and 474.44 g/mol, respectively, based on structural similarity to phloridzin (C₂₁H₂₄O₁₀, 436.41 g/mol) .

Properties

CAS No.

17004-75-0

Molecular Formula

C16H22O9

Molecular Weight

358.34 g/mol

IUPAC Name

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-methylpropan-1-one

InChI

InChI=1S/C16H22O9/c1-6(2)12(20)11-8(19)3-7(18)4-9(11)24-16-15(23)14(22)13(21)10(5-17)25-16/h3-4,6,10,13-19,21-23H,5H2,1-2H3/t10-,13-,14+,15-,16-/m1/s1

InChI Key

PSBKCHXAPMSDFN-LMXXTMHSSA-N

Isomeric SMILES

CC(C)C(=O)C1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- typically involves the reaction of hesperetin with chalcone glucoside. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the selective formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to purify the final product. The compound is often produced as a white crystalline powder with specific solubility properties, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phenolic compounds.

    Substitution: The glucopyranosyloxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced phenolic compounds, and substituted derivatives with different functional groups. These products are often characterized using techniques like NMR, IR, and mass spectrometry to confirm their structures .

Scientific Research Applications

Pharmacological Applications

  • Antidiabetic Properties
    • The compound is structurally related to phlorizin, a known inhibitor of glucose transporters. It has been studied for its ability to modulate glucose absorption in the intestines and renal tubules. Research indicates that compounds similar to phlorizin can inhibit sodium-glucose cotransporters (SGLTs), which are crucial in glucose reabsorption mechanisms in the kidneys and intestines .
    StudyFindings
    Research on SGLT InhibitionDemonstrated that phlorizin analogs inhibited glucose transport effectively, suggesting potential for managing diabetes.
  • Antioxidant Activity
    • The compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Antioxidants are critical in neutralizing free radicals, thereby protecting cellular integrity.
    StudyFindings
    Biosynthesis and Physiological RelevanceDiscussed the antioxidant properties of phlorizin derivatives, highlighting their role in plant defense mechanisms and potential health benefits for humans.

Biochemical Applications

  • Enzyme Inhibition
    • The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor or modulator in biochemical pathways. This property can be harnessed in drug design to create more effective therapeutic agents.
    ApplicationMechanism
    Enzyme InhibitionCompounds like 1-Propanone can inhibit enzymes involved in carbohydrate metabolism, offering a therapeutic route for metabolic disorders.

Agricultural Applications

  • Plant Growth Regulation
    • Research indicates that glucosides such as this compound may influence plant growth and development by regulating hormonal pathways or acting as signaling molecules.
    StudyFindings
    Phloridzin's Role in Plant PhysiologyIdentified the role of phlorizin-like compounds in enhancing plant resilience against environmental stressors.

Case Studies

  • Study on Glucose Transport Inhibition
    • A study conducted on animal models demonstrated that administration of phlorizin analogs led to significant reductions in blood glucose levels postprandially, indicating their effectiveness as antidiabetic agents.
  • Antioxidant Efficacy Testing
    • In vitro assays showed that 1-Propanone exhibited a strong capacity to scavenge free radicals, surpassing some common antioxidants used in dietary supplements.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related dihydrochalcones and propanone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Glycosylation Site Source/Application Solubility (mg/mL)
1-Propanone, 1-[2-(β-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl- C₂₂H₂₆O₁₀ (inferred) 474.44 - 2-methyl propanone
- β-D-glucopyranosyloxy at phenyl 2-position
Phenyl ring (position 2) Likely synthetic or rare natural derivative Not reported
Phloridzin (Phloretin-2'-O-β-D-glucopyranoside) C₂₁H₂₄O₁₀ 436.41 - 3-(4-hydroxyphenyl) propanone
- β-D-glucopyranosyloxy at phenyl 2-position
Phenyl ring (position 2) Natural (apples)
Applications: Antioxidant, glucose transport inhibition
1.2 (water, 25°C)
RS 67333 C₂₀H₂₉ClN₂O₂ 388.91 - 1-(4-amino-5-chloro-2-methoxyphenyl)
- 3-(1-butyl-4-piperidinyl) propanone
None Synthetic
Application: 5-HT₄ receptor agonist
Not reported
1-Propanone, 1-[4-(β-D-glucopyranosyloxy)-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)- C₂₈H₃₆O₁₅ 612.58 - 3-(3-hydroxy-4-methoxyphenyl) propanone
- Additional rhamnopyranosyl glycoside
Phenyl ring (position 4) Natural/synthetic
Application: Not specified
Not reported
Polygoacetophenoside C₂₀H₂₈O₁₁ 468.43 - Ethanone backbone
- β-D-glucopyranosyloxy at phenyl 3-position
Phenyl ring (position 3) Natural (Polygonum spp.)
Application: Antioxidant, anti-inflammatory
Not reported

Key Findings :

Structural Variations :

  • The target compound’s 2-methyl group reduces polarity compared to phloridzin’s 3-(4-hydroxyphenyl) , likely decreasing water solubility .
  • Glycosylation position (phenyl 2- vs. 3- or 4-) influences bioavailability and receptor interactions. For example, phloridzin’s 2-O-glucoside structure is critical for sodium-glucose cotransporter inhibition .

Biological Sources: Phloridzin and polygoacetophenoside are naturally occurring, whereas RS 67333 and the target compound are synthetic or semi-synthetic .

Applications :

  • Phloridzin is studied for diabetes management, while RS 67333 targets neurological disorders . The target compound’s bioactivity remains uncharacterized in the provided evidence.

Biological Activity

1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl-, commonly known as Phlorhizin, is a phenolic compound primarily derived from apple trees and other plants. This compound has garnered attention due to its various biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of Phlorhizin, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

Phlorhizin has the following chemical structure:

  • IUPAC Name : 1-Propanone, 1-[2-(beta-D-glucopyranosyloxy)-4,6-dihydroxyphenyl]-2-methyl-
  • Molecular Formula : C21H24O10
  • Molecular Weight : 358.34 g/mol

Antioxidant Properties

Phlorhizin exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Studies have demonstrated that it can scavenge free radicals and reduce oxidative damage in various cell types. This property is attributed to its ability to modulate reactive oxygen species (ROS) levels and enhance the expression of antioxidant enzymes.

Antidiabetic Effects

Phlorhizin has been extensively studied for its antidiabetic properties. It inhibits the reabsorption of glucose in the kidneys by blocking sodium-glucose transporters (SGLTs), leading to increased urinary glucose excretion. This mechanism has been linked to its potential use in managing diabetes mellitus.

  • Mechanism : Inhibition of SGLT2 in renal proximal tubules.
  • Effects : Reduction in blood glucose levels and improvement in glycemic control.

Anti-inflammatory Activity

Research indicates that Phlorhizin possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines. This effect is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathway.

Anticancer Potential

Phlorhizin has shown promise in cancer research due to its ability to induce apoptosis in cancer cells and inhibit tumor growth. It affects various signaling pathways involved in cell proliferation and survival.

  • Cell Lines Tested : Various cancer cell lines including breast (MCF-7) and prostate (PC3) cancer cells.
  • Mechanism : Induction of cell cycle arrest and promotion of apoptotic pathways.

Study on Antidiabetic Effects

A study conducted on diabetic rats demonstrated that Phlorhizin administration significantly reduced blood glucose levels compared to control groups. The study highlighted its effectiveness in improving insulin sensitivity and reducing hyperglycemia.

Study on Anticancer Effects

In vitro studies using MCF-7 breast cancer cells showed that treatment with Phlorhizin led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed through flow cytometry analysis.

Data Table: Biological Activities of Phlorhizin

Activity TypeMechanism of ActionCell Lines/Models TestedReferences
AntioxidantScavenging free radicalsVarious cell types
AntidiabeticInhibition of SGLT2Diabetic rat models
Anti-inflammatoryInhibition of NF-κB signalingMacrophage models
AnticancerInduction of apoptosisMCF-7, PC3 cancer cells

Q & A

Q. Table 1. Key Physicochemical Properties of Phlorizin Dihydrate

PropertyValueMethod (Reference)
Molecular Weight472.44 g/molESI-TOF
Melting Point108°CDSC
Solubility (Water, 25°C)0.999 g/LGravimetric analysis
LogP (Octanol/Water)1.2 ± 0.3Shake-flask

Q. Table 2. Optimized HPLC Conditions for Phlorizin Analysis

ColumnMobile PhaseFlow RateDetection (λ)Retention Time
C18 (4.6 × 150 mm)Acetonitrile:Water (25:75)1.0 mL/min280 nm8.5 min

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